molecular formula C24H32N2O5 B14776949 11-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)undecanoic acid

11-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)undecanoic acid

Katalognummer: B14776949
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: ALIWFMPTXOQXLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]undecanoic acid is a complex organic compound characterized by its unique structure, which includes a piperidyl group and an isoindolinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]undecanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are essential for its application in various industries .

Analyse Chemischer Reaktionen

Types of Reactions

11-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]undecanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

11-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]undecanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 11-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]undecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]undecanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long undecanoic acid chain differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Eigenschaften

Molekularformel

C24H32N2O5

Molekulargewicht

428.5 g/mol

IUPAC-Name

11-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]undecanoic acid

InChI

InChI=1S/C24H32N2O5/c27-21-15-14-20(23(30)25-21)26-16-19-17(11-9-12-18(19)24(26)31)10-7-5-3-1-2-4-6-8-13-22(28)29/h9,11-12,20H,1-8,10,13-16H2,(H,28,29)(H,25,27,30)

InChI-Schlüssel

ALIWFMPTXOQXLB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.